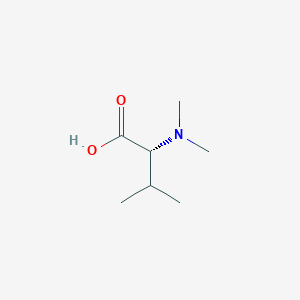
(2R)-2-(dimethylamino)-3-methylbutanoic acid
Overview
Description
(2R)-2-(dimethylamino)-3-methylbutanoic acid, also known as 2-dimethylamino-3-methylbutanoic acid (DMAMB), is an organic acid that is widely used in scientific research. It is a derivative of the amino acid alanine and is found in a number of different species, including humans, plants, and fungi. DMAMB has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
Pharmaceutical Drug Synthesis
N,N-Dimethyl-D-valine serves as a chiral building block in the synthesis of various pharmaceutical drugs. Its stereochemistry is particularly valuable in creating enantiomerically pure compounds, which are crucial for drugs’ efficacy and safety. For instance, it’s used in the production of penicillamine, a drug used to treat immune-deficiency diseases .
Antitumor Therapy
Derivatives of N,N-Dimethyl-D-valine, such as actinomycin D, have shown significant activity in antitumor therapy. Actinomycin D binds to DNA and inhibits RNA synthesis, which is a critical process for cancer cell proliferation .
Agricultural Pesticides
This compound is an intermediate in the synthesis of agricultural pesticides. One notable example is fluvalinate, a pyrethroid pesticide derived from N,N-Dimethyl-D-valine. Fluvalinate is known for its broad-spectrum insecticidal activity with relatively low mammalian toxicity .
Veterinary Antibiotics
In veterinary medicine, N,N-Dimethyl-D-valine is used to synthesize semi-synthetic antibiotics like valnemulin. Valnemulin is a pleuromutilin antibiotic effective against a variety of bacterial infections in animals .
Selective Cell Culture Inhibition
The compound has found applications in cell culture, where it’s used to selectively inhibit the proliferation of fibroblasts. This is particularly useful in research settings where the selective growth of certain cell types is required .
Microbial Preparation
Microbial preparation of N,N-Dimethyl-D-valine involves processes like asymmetric degradation of DL-valine, stereoselective hydrolysis of N-acyl-DL-valine, and specific hydrolysis of DL-5-isopropylhydantoin. These methods are competitive and promising due to their high stereo selectivity and environmentally friendly processes .
properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(dimethylamino)-3-methylbutanoic acid | |
CAS RN |
899900-52-8 | |
| Record name | (2R)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)


![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)

![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)


